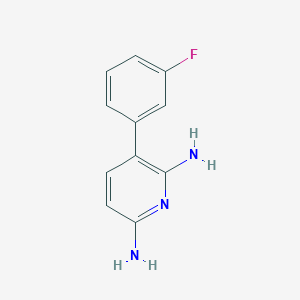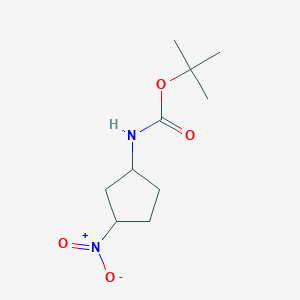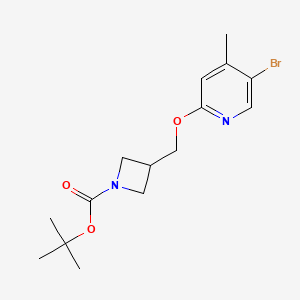
1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of bromine, trifluoromethyl, and difluoro groups in its structure imparts distinctive physicochemical properties, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the benzyl ring.
Piperidine Formation: The formation of the piperidine ring with difluoro substitution.
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine can be compared with other fluorinated compounds such as:
Trifluoromethylpyridines: Known for their use in agrochemicals and pharmaceuticals.
Fluorinated Benzyl Derivatives: Used in various industrial applications for their stability and reactivity.
Propiedades
IUPAC Name |
1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF5N/c14-11-6-9(5-10(7-11)13(17,18)19)8-20-3-1-12(15,16)2-4-20/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVIRCWDFMKKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(3E)-3-hydroxyiminocyclohexyl]carbamate](/img/structure/B8126259.png)






![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid tert-butyl ester](/img/structure/B8126281.png)



![3-Fluoro-N-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-benzamide](/img/structure/B8126308.png)
![N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8126313.png)

